molecular formula C17H20BF3O4 B14047587 (E)-Methyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl)acrylate

(E)-Methyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl)acrylate

Cat. No.: B14047587
M. Wt: 356.1 g/mol
InChI Key: HHFCSOFIVVRUOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-Methyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl)acrylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a boron-containing dioxaborolane ring and a trifluoromethyl group, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Methyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl)acrylate typically involves the following steps:

    Formation of the Boronate Ester: The initial step involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a suitable aryl halide under palladium-catalyzed cross-coupling conditions to form the boronate ester.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.

    Esterification: The final step involves the esterification of the resulting intermediate with methyl acrylate under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-Methyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl)acrylate undergoes various types of chemical reactions, including:

    Oxidation: The boronate ester can be oxidized to form the corresponding boronic acid.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Boronic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted trifluoromethyl derivatives.

Scientific Research Applications

(E)-Methyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl)acrylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the development of fluorescent probes for biological imaging.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which (E)-Methyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl)acrylate exerts its effects involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronate ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, which is advantageous in drug design.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-Methyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl)acrylate is unique due to the combination of a boronate ester and a trifluoromethyl group in its structure. This combination imparts distinct reactivity and stability, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C17H20BF3O4

Molecular Weight

356.1 g/mol

IUPAC Name

methyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl]prop-2-enoate

InChI

InChI=1S/C17H20BF3O4/c1-15(2)16(3,4)25-18(24-15)12-7-8-13(17(19,20)21)11(10-12)6-9-14(22)23-5/h6-10H,1-5H3

InChI Key

HHFCSOFIVVRUOY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(F)(F)F)C=CC(=O)OC

Origin of Product

United States

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